Superior PTEN Inhibition Potency of bpV(pic) vs. Simple Vanadium Salts
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate (bpV(pic)) demonstrates a clear, quantifiable superiority in PTEN inhibition compared to simple vanadium salts like sodium orthovanadate. While sodium orthovanadate is a general phosphatase inhibitor, bpV(pic) is a potent and selective PTEN inhibitor with an IC50 of 31 nM . The in vivo hypoglycemic potency of peroxovanadium compounds is significantly greater than that of sodium orthovanadate on a molar basis, and this increased potency is achieved with a more favorable toxicity profile [1][2].
| Evidence Dimension | PTEN Inhibition IC50 & In Vivo Potency/Toxicity |
|---|---|
| Target Compound Data | PTEN IC50 = 31 nM; Markedly greater hypoglycemic potency and wider therapeutic window (hypoglycemia at doses much lower than those inducing acute mortality). |
| Comparator Or Baseline | Sodium Orthovanadate: Non-selective PTP inhibition; Does not induce hypoglycemia before acute mortality at comparable doses. |
| Quantified Difference | Potency difference in vivo: 'markedly greater' on a molar basis; Therapeutic window: 'hypoglycemia at doses much lower than those inducing acute mortality' for bpV vs. no hypoglycemia without toxicity for comparator. |
| Conditions | In vitro PTEN enzyme assay; In vivo Sprague-Dawley and diabetic BB rat models. |
Why This Matters
For research requiring specific PTEN pathway interrogation, bpV(pic) provides a high-potency, low-background tool unattainable with non-selective vanadium salts.
- [1] Yale JF, Lachance D, Bevan AP, Vigeant C, Shaver A, Posner BI. Hypoglycemic effects of peroxovanadium compounds in Sprague-Dawley and diabetic BB rats. Diabetes. 1995 Nov;44(11):1274-9. View Source
- [2] Yale JF, Vigeant C, Nardolillo C, Chu Q, Yu JZ, Shaver A, Posner BI. In vivo effects of peroxovanadium compounds in BB rats. Mol Cell Biochem. 1995 Dec;153(1-2):181-90. View Source
